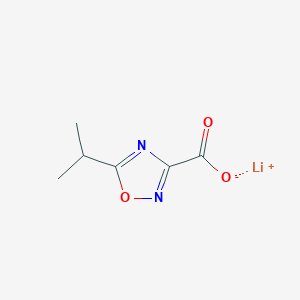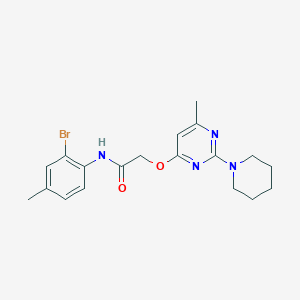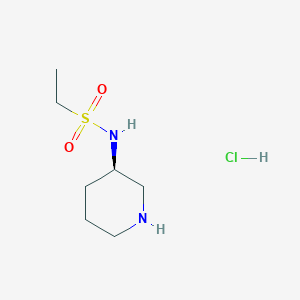![molecular formula C22H16N2O2 B2383801 1-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenylethane-1,2-dione CAS No. 1850276-58-2](/img/structure/B2383801.png)
1-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenylethane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[1,2-a]pyridine derivatives have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They exhibit a broad variety of biological activities and are the main class of non-benzodiazepines acting on various central nervous system disorders .
Synthesis Analysis
A novel series of imidazo[1,2-a]pyridine Schiff bases have been synthesized by the acid-catalyzed reaction of 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine with different aromatic aldehydes . The newly synthesized compounds were characterized by 1H and 13C NMR spectra and LC/MS data .Molecular Structure Analysis
The molecular structure of these compounds can be represented by the IUPAC name (7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol . The InChI code for these compounds is 1S/C15H14N2O/c1-11-7-8-17-13(10-18)15(16-14(17)9-11)12-5-3-2-4-6-12/h2-9,18H,10H2,1H3 .Chemical Reactions Analysis
The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .Physical And Chemical Properties Analysis
The physical form of these compounds is solid . The molecular weight is 238.29 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The compound has been synthesized and tested for its antibacterial and antifungal activities against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, and a pathogenic fungal strain Fusarium oxysporum f. sp. Albedinis. The results showed significant activity against the tested strains .
Antioxidant Activity
The compound has also been evaluated for its antioxidant activity using the DPPH free radical scavenging method. The compounds displayed moderate antioxidant activities .
ADME-T and Molecular Docking Studies
In silico ADME-Tox predictions and molecular docking studies have been carried out to determine the bioavailability of the synthesized compounds and confirm the antifungal and antibacterial experimental findings .
4. Treatment of Insomnia and Brain Function Disorders Imidazo [1,2- a ]pyridin-3-yl-acetic acid derivatives, which include zolpidem and alpidem, are used to treat short-term insomnia, as well as some disorders of brain function .
Synthesis of Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids
A simple and effective method for the synthesis of substituted imidazo [1,2- a ]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .
Spectrophotometric Sensor
The compound has been used in the development of a spectrophotometric sensor that provides a useful assessment of the LUMO-lowering provided by catalysts in Diels-Alder and Friedel-Crafts reactions .
Safety and Hazards
Zukünftige Richtungen
The development of new synthetic methodologies and search for new molecules with remarkable biological properties are a major and permanent concern for many researchers due principally to the increase of pathogen resistance to current antibiotics . In the context of the fight against all these diseases, heterobicyclic systems, especially imidazopyridines, have become very important in the field of medicinal chemistry due to their biological activities .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazopyridine derivatives, have been found to exhibit a broad spectrum of biological activities . They are known to interact with various targets, including bacterial and fungal strains .
Mode of Action
It’s known that the activity of similar compounds strongly depends on the substitution pattern . Electron-withdrawing substituents at certain positions can influence the activity of the parent compound .
Biochemical Pathways
Imidazopyridine derivatives, which share a similar structure, have been found to affect various biochemical pathways due to their broad biological activities .
Pharmacokinetics
In silico adme-tox predictions and molecular docking studies have been carried out for similar compounds to determine their bioavailability .
Result of Action
Similar compounds have shown significant activity against tested bacterial and fungal strains, and displayed moderate antioxidant activities .
Action Environment
It’s known that the activity of similar compounds can be influenced by various factors, including the presence of catalysts .
Eigenschaften
IUPAC Name |
1-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenylethane-1,2-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c1-15-12-13-24-18(14-15)23-19(16-8-4-2-5-9-16)20(24)22(26)21(25)17-10-6-3-7-11-17/h2-14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNNWZOVCRQAAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=O)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Irak4-IN-4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7-methoxybenzofuran-2-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2383721.png)



![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-nitrophenyl)acetamide](/img/structure/B2383727.png)
![[2-[(4-Chlorobenzyl)sulfanyl]-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl methyl ether](/img/structure/B2383729.png)
![4-(tert-butyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2383730.png)



![3-chloro-N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2383735.png)
![Methyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate](/img/structure/B2383738.png)
